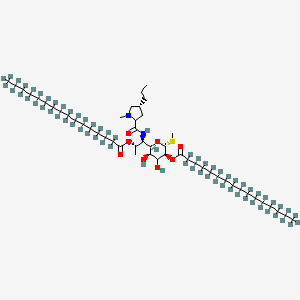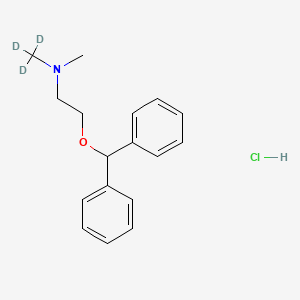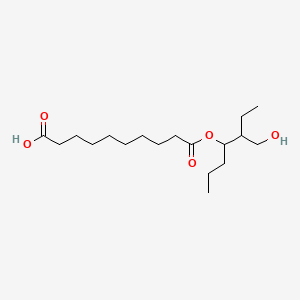![molecular formula C22H26Br2NP B13851467 [3-(Methylamino)propyl]triphenylphosphonium Bromide Hydrobromide](/img/structure/B13851467.png)
[3-(Methylamino)propyl]triphenylphosphonium Bromide Hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Methylamino)propyl]triphenylphosphonium Bromide Hydrobromide is a chemical compound with the molecular formula C22H25BrNP·HBr. It is known for its use as a Wittig reagent in organic synthesis, particularly in the 1,3-dipolar cycloaddition of stabilized azomethine ylides to unactivated dipolarophiles.
Vorbereitungsmethoden
The preparation of [3-(Methylamino)propyl]triphenylphosphonium Bromide Hydrobromide involves several steps:
Synthesis of Triphenylphosphine Intermediate: Triphenylphosphine is reacted with 1,3-dibromopropane in toluene at 80°C for 5-6 hours. The product is then cooled, filtered, and dried.
Formation of the Final Compound: The intermediate is then reacted with a dimethylamine aqueous solution in methanol at 50°C for 10-14 hours.
Analyse Chemischer Reaktionen
[3-(Methylamino)propyl]triphenylphosphonium Bromide Hydrobromide undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced using common reducing agents.
Substitution: It participates in substitution reactions, particularly in the formation of new carbon-phosphorus bonds.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
[3-(Methylamino)propyl]triphenylphosphonium Bromide Hydrobromide has several applications in scientific research:
Chemistry: Used as a Wittig reagent in organic synthesis to form alkenes.
Biology: Investigated for its potential role in biological systems, particularly in the study of cellular processes.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of various chemical intermediates and final products.
Wirkmechanismus
The mechanism of action of [3-(Methylamino)propyl]triphenylphosphonium Bromide Hydrobromide involves its role as a Wittig reagent. It reacts with carbonyl compounds to form alkenes through the formation of a phosphonium ylide intermediate. This intermediate then undergoes a cycloaddition reaction to form the final product. The molecular targets and pathways involved include the interaction with carbonyl groups and the formation of new carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
[3-(Methylamino)propyl]triphenylphosphonium Bromide Hydrobromide can be compared with other similar compounds such as:
[3-(Dimethylamino)propyl]triphenylphosphonium Bromide Hydrobromide: Similar in structure but with a dimethylamino group instead of a methylamino group.
Triphenylphosphonium Bromide: Lacks the propyl and methylamino groups, making it less versatile in certain reactions.
[3-(Ethylamino)propyl]triphenylphosphonium Bromide Hydrobromide: Contains an ethylamino group, which may alter its reactivity and applications.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C22H26Br2NP |
|---|---|
Molekulargewicht |
495.2 g/mol |
IUPAC-Name |
3-(methylamino)propyl-triphenylphosphanium;bromide;hydrobromide |
InChI |
InChI=1S/C22H25NP.2BrH/c1-23-18-11-19-24(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22;;/h2-10,12-17,23H,11,18-19H2,1H3;2*1H/q+1;;/p-1 |
InChI-Schlüssel |
KTZXQICNJXRYEI-UHFFFAOYSA-M |
Kanonische SMILES |
CNCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


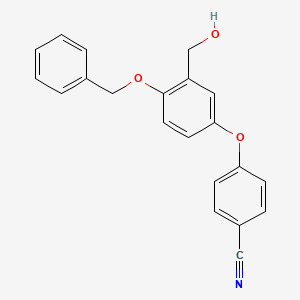
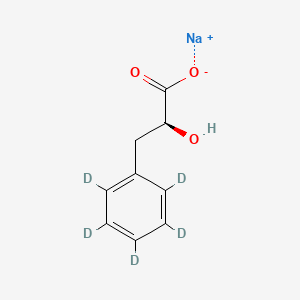

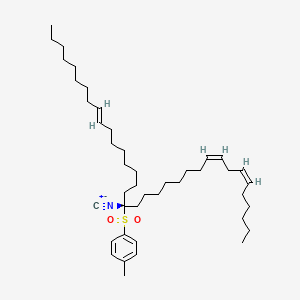


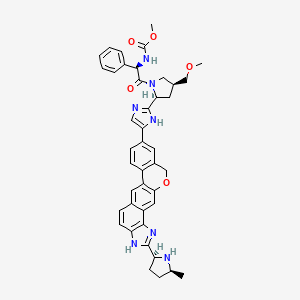
![3-((5-(2-Aminopyrimidine-5-carboxamido)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-yl)oxy)propanoic Acid](/img/structure/B13851432.png)
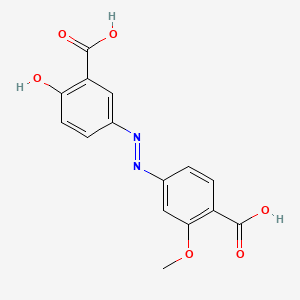
![5-Amino-1-tert-butyl-3-[(2,3-dimethylphenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13851448.png)
![[5-(4-Methyl-1-piperazinyl)imidazo[1,2-a]pyridin-2-yl]methanol](/img/structure/B13851452.png)
